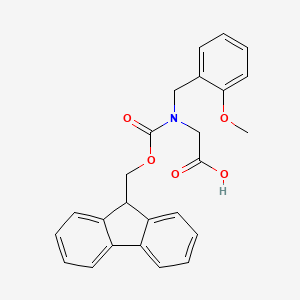

N-Fmoc-N-(2-methoxybenzyl)-glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-methoxyphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-17(23)14-26(15-24(27)28)25(29)31-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22H,14-16H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNZBLJEYZFWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Applications in Advanced Peptide and Peptidomimetic Construction

Utility of N-Fmoc-N-(2-methoxybenzyl)-glycine in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The use of this compound within this framework offers distinct advantages.

As a Versatile Amino Acid Derivative and Key Building Block

This compound serves as a key building block for the introduction of N-substituted glycine (B1666218) residues into a peptide sequence. nih.govchemimpex.com The Fmoc group provides stable protection for the amino terminus, which can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.govnih.gov This allows for the sequential addition of further amino acids to the growing peptide chain.

The 2-methoxybenzyl group attached to the glycine nitrogen acts as a backbone amide protecting group. nih.gov This modification is critical for disrupting the inter-chain hydrogen bonding that can lead to peptide aggregation, a common problem in SPPS. nih.govsigmaaldrich.com The properties of this and related compounds make them valuable tools for chemists synthesizing complex peptide structures.

Table 1: Properties of this compound and Related Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

|---|---|---|---|

| This compound | C25H23NO5 | 417.46 | 2-methoxybenzyl (Mob) backbone protection. achemblock.com |

| N-Fmoc-N-(2,4-dimethoxybenzyl)-glycine | C26H25NO6 | 447.48 | 2,4-dimethoxybenzyl (Dmb) backbone protection. peptide.com |

Strategic Incorporation of N-Substituted Glycine Residues into Peptide Chains

The incorporation of N-substituted glycine residues, often referred to as peptoids, is a powerful strategy for creating peptidomimetics with enhanced properties. nih.govmdpi.com These modifications can improve proteolytic stability, cell permeability, and conformational control. This compound and its analogs are instrumental in this process.

By strategically placing these modified glycine units within a peptide sequence, chemists can introduce conformational constraints. For instance, the substitution of a standard amino acid with an N-substituted glycine can disrupt or stabilize secondary structures like β-turns. chemrxiv.org This level of control is essential for designing peptides with specific biological activities. The use of pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptides can also facilitate the synthesis of challenging sequences by making the coupling to the sterically hindered secondary amine more efficient. sigmaaldrich.comresearchgate.net

Overcoming Synthetic Challenges in Peptide Assembly Using this compound Analogs

The synthesis of certain peptide sequences, particularly those that are long or hydrophobic, is often plagued by significant technical hurdles. Analogs of this compound, such as those with 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups, are pivotal in addressing these challenges. nih.govsigmaaldrich.com

Mitigation of Peptide Aggregation in Difficult Sequences

One of the most significant challenges in SPPS is the aggregation of growing peptide chains on the solid support. nih.gov This aggregation, driven by the formation of intermolecular hydrogen bonds, can lead to incomplete reactions and low yields of the desired peptide. nih.gov "Difficult sequences" are particularly prone to this phenomenon. nih.gov

The introduction of backbone-protecting groups like the 2-methoxybenzyl, Dmb, or Hmb group effectively mitigates this issue. nih.govsigmaaldrich.compeptide.com By temporarily masking the amide nitrogen, these groups disrupt the hydrogen-bonding network responsible for aggregation. nih.govsigmaaldrich.com This keeps the peptide chains solvated and accessible for subsequent coupling and deprotection steps, significantly improving the synthesis of aggregation-prone peptides, such as those with repeating Gly-Gly motifs or hydrophobic transmembrane domains. sigmaaldrich.com

Prevention of Aspartimide Formation and Related Side Reactions

Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, especially in sequences containing an aspartic acid residue followed by a small amino acid like glycine (Asp-Gly). researchgate.netnih.goviris-biotech.de This intramolecular cyclization leads to the formation of a five-membered ring, which can result in chain termination and the formation of undesired by-products, including racemized aspartic acid and β-peptides. iris-biotech.deresearchgate.net

The use of N-substituted glycine dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is a highly effective strategy to prevent this side reaction. sigmaaldrich.comresearchgate.netiris-biotech.de The bulky Dmb group on the glycine nitrogen provides steric hindrance that disfavors the cyclization reaction, thereby preserving the integrity of the peptide backbone. researchgate.netiris-biotech.de This approach has been shown to be superior to other methods, such as the use of acidic additives during Fmoc deprotection. nih.gov

Enhancement of Coupling Yields and Overall Synthesis Efficiency

The benefits are particularly pronounced in the synthesis of long or complex peptides where multiple difficult couplings would otherwise lead to a significant cumulative loss of yield. sigmaaldrich.com Research has shown that incorporating these modified building blocks can be essential for the successful synthesis of challenging peptides that were previously inaccessible through standard SPPS protocols. sigmaaldrich.com

Table 2: Summary of Synthetic Challenges and Solutions using N-Substituted Glycine Analogs

| Synthetic Challenge | Description | Solution | Mechanism of Action |

|---|---|---|---|

| Peptide Aggregation | Inter-chain hydrogen bonding leads to poor solvation and incomplete reactions. nih.gov | Incorporation of this compound or its Dmb/Hmb analogs. nih.govsigmaaldrich.com | Backbone protection disrupts hydrogen bonding, improving solubility and accessibility. nih.govsigmaaldrich.com |

| Aspartimide Formation | Intramolecular cyclization at Asp-Xxx sequences (especially Asp-Gly) causing side products. nih.goviris-biotech.de | Use of pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH. sigmaaldrich.comresearchgate.netiris-biotech.de | Steric hindrance from the Dmb group on the glycine nitrogen prevents the cyclization reaction. researchgate.net |

Design and Synthesis of Peptidomimetics Utilizing this compound Analogs

The design and synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides, have been significantly advanced through the use of this compound and its analogs. These building blocks are instrumental in creating novel therapeutic agents with improved stability and efficacy.

Incorporation into Conformationally Restricted Scaffolds for Activity Modulation

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. By incorporating this compound into peptide structures, researchers can create conformationally restricted scaffolds. These rigid structures can lock the peptidomimetic into its most active form, thereby enhancing its potency and selectivity for its biological target. The bulky 2-methoxybenzyl group can induce specific turns and folds in the peptide chain, mimicking the natural bioactive conformation of the parent peptide. This approach has been successfully employed to modulate the activity of various biologically important peptides.

Application in Azapeptide Synthesis as a Related N-Modified Glycine Concept

Azapeptides are a class of peptidomimetics where the alpha-carbon of an amino acid is replaced by a nitrogen atom. This modification significantly alters the electronic and conformational properties of the peptide backbone, often leading to improved pharmacological profiles. While this compound is not an aza-amino acid itself, the principles of its use in N-modified glycine chemistry are conceptually related to azapeptide synthesis. The strategies for manipulating the peptide backbone at the nitrogen atom are shared between these two areas of research. The insights gained from working with N-substituted glycines can be leveraged to develop new and more efficient methods for the synthesis of azapeptides, further expanding the toolkit of medicinal chemists.

Facilitation of Peptide Cyclization Strategies and Macrocyclic Peptide Mimics

Peptide cyclization is a widely used strategy to enhance the stability and bioavailability of peptide-based drugs. By forming a cyclic structure, the peptide is less susceptible to degradation by enzymes and can more readily cross biological membranes. This compound can facilitate this process by inducing a turn in the peptide chain, which brings the two ends of the peptide into close proximity, thereby promoting cyclization. This "turn-inducing" property is a direct consequence of the steric bulk of the 2-methoxybenzyl group. Furthermore, this versatile building block can be used to construct a variety of macrocyclic peptide mimics, which are large, ring-shaped molecules that can be designed to bind to specific biological targets with high affinity and selectivity.

Conformational Analysis and Structural Insights of N Substituted Glycine Derivatives

Impact of N-Substitution on Backbone Conformation in Glycine-Containing Peptides and Peptoids

The substitution on the backbone nitrogen of a glycine (B1666218) residue is a critical modification that significantly alters the conformational landscape compared to its unsubstituted counterpart. chemrxiv.orgnih.gov Unlike natural peptides where side chains are attached to the α-carbon, the side chains in N-substituted glycines (also known as peptoids) extend from the amide nitrogen. nih.govnih.gov This repositioning eliminates the backbone amide proton, a key hydrogen bond donor, and introduces steric constraints that profoundly affect the molecule's flexibility and preferred secondary structures. nih.govdrugbank.com

Analysis of Conformational Restriction and Flexibility Induced by N-Substitution

The introduction of a substituent on the glycine nitrogen atom imposes significant steric hindrance, which restricts the range of accessible backbone dihedral angles (φ and ψ). nih.gov While glycine itself is conformationally flexible due to its small hydrogen side chain, N-substituted glycines have a more defined conformational preference. chemrxiv.org For instance, studies on aza-glycine, a glycine analog with a nitrogen atom in the backbone, show its conformational landscape is considerably more restricted than that of glycine. chemrxiv.org This restriction can be a powerful tool in peptide design to disfavor certain conformations while promoting others. chemrxiv.org

| Feature | Glycine | N-Substituted Glycine |

| Backbone Amide Proton | Present (Hydrogen Bond Donor) | Absent |

| Side Chain Position | α-Carbon | Amide Nitrogen |

| Conformational Space | Broadly allowed φ/ψ angles | Restricted φ/ψ angles due to steric hindrance |

| Amide Bond Isomerism | Predominantly trans | Can be cis or trans, influenced by the N-substituent |

| Flexibility | High intrinsic flexibility | Increased overall chain flexibility due to lack of H-bonds, but with local restrictions |

Table 1: Conformational Differences Between Glycine and N-Substituted Glycine

Role in Stabilizing Specific Peptide Secondary Structures (e.g., β-turns, Polyproline Type II Helix)

The conformational restrictions imposed by N-substitution can be harnessed to stabilize specific secondary structures that are important for biological recognition and function. While the formation of traditional β-sheets is generally more difficult with N-substituted residues, these modifications are potent inducers of other structural motifs. nih.gov

β-Turns: N-substituted amino acids, particularly aza-amino acids, are recognized as strong inducers of β-turns. chemrxiv.org Systematic conformational analyses have shown a distinct preference for the formation of βII and βVIa turns, whereas βI turns are considerably destabilized. nih.gov This ability to selectively stabilize certain turn types is a valuable asset in designing peptidomimetics that can mimic the loops and turns of natural proteins. chemrxiv.org

Polyproline Type II (PPII) Helix: N-substitution has also been shown to promote the formation of the polyproline type II (PPII) helix, an extended, left-handed helical structure. chemrxiv.orgnih.gov The backbone conformation of aza-glycine, for example, is compatible with the PPII structure that constitutes the collagen triple helix, and its incorporation can increase the thermal stability of collagen-mimetic peptides. chemrxiv.org Similarly, studies on peptides containing N-aminoglycine, another derivative, found it to be an effective promoter of the PPII helical fold. acs.org

| Secondary Structure | Effect of N-Substitution | References |

| β-Sheets | Formation is generally disfavored. | nih.gov |

| β-Turns | Strong inducers, with a preference for type II and type VIa turns. | chemrxiv.orgnih.gov |

| Polyproline Type II (PPII) Helix | Conformation is often compatible and can be stabilized. | chemrxiv.orgnih.govacs.org |

| α-Helix | Can be formed with several consecutive N-substituted residues. | nih.gov |

Table 2: Influence of N-Substitution on Peptide Secondary Structures

Spectroscopic Techniques for Conformational Characterization

A variety of spectroscopic techniques are essential for elucidating the three-dimensional structures and conformational dynamics of N-substituted glycine derivatives, both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful tool for investigating the solution-state conformation of N-substituted glycine derivatives. rsc.org One- and two-dimensional NMR experiments can provide detailed information about bond connectivity, steric environments, and the proximity of different atoms. nih.govnih.gov

| NMR Technique | Information Obtained | Example Application |

| 1D and 2D NMR | Solution-state structure, amide bond geometry (cis/trans) | Analysis of N-(methylamino)glycine oligomers revealed a preference for trans amide bonds. nih.gov |

| Temperature-Dependent NMR | Rotational energy barriers between isomers | Calculation of a ~18 kcal/mol barrier for rotamers in N-(2-aminoethyl)glycine conjugates. beilstein-journals.org |

| Solid-State ¹⁷O NMR | Local environment of carbonyl and hydroxyl groups | Characterization of Fmoc-protected amino acids to probe their structure in the solid state. rsc.org |

Table 3: Applications of NMR Spectroscopy in the Study of N-Substituted Glycines

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of molecules in the solid state. nih.govmdpi.com By analyzing the diffraction pattern of a single crystal, it is possible to determine precise atomic coordinates, bond lengths, bond angles, and torsional angles. This technique has been instrumental in understanding how N-substituted glycine derivatives pack in a crystal lattice and the intermolecular interactions, such as hydrogen bonds, that govern their solid-state architecture. mdpi.com

For instance, the X-ray crystal structure of a dimer of an N-(methylamino)peptoid revealed that the molecules arrange in an antiparallel fashion, held together by intermolecular hydrogen bonds. nih.gov Studies on a series of N-alkylated glycine derivatives have detailed how different substituents and counter-ions lead to the formation of distinct hydrogen-bonded networks, such as endless chains or complex 3D arrangements. mdpi.com

| Compound Class | Key Structural Finding | Reference |

| N-(Methylamino)peptoid dimer | Antiparallel arrangement of molecules held by intermolecular hydrogen bonds. | nih.gov |

| N-Alkylglycinium Chlorides | Formation of centrosymmetric dimers connected into endless chains via hydrogen bonds. | mdpi.com |

| N-Alkylglycinium Nitrates | Formation of 2D networks with topologies dependent on the alkyl group. | mdpi.com |

Table 4: Selected X-ray Crystallography Findings for N-Substituted Glycine Derivatives

Vibrational Spectroscopy (IR, Raman, VCD) in Conformational Studies

Vibrational spectroscopy, including infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), offers valuable insights into the conformational properties of N-substituted glycines. nih.gov IR and Raman spectroscopy are sensitive to the vibrational modes of specific functional groups and can be used to confirm the presence of carboxylic acid groups or to study the effects of hydrogen bonding. mdpi.comacs.org

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is particularly powerful for determining the secondary structure of chiral molecules like peptides in solution. nih.govrsc.org The amide I and amide II spectral regions are especially informative. nih.gov Although VCD was once considered insensitive to side-chain variations, recent work has shown it can detect subtle structural differences, such as those between proteins differing by only a few amino acids, due to long-range vibrational couplings. rsc.org Computational modeling is often used in conjunction with experimental VCD to provide a more detailed interpretation of the spectra and relate them to specific molecular conformations. rsc.orgnih.gov

| Technique | Application | Key Insights |

| Infrared (IR) Spectroscopy | Functional group identification | Proves the formation of glycine derivatives by identifying characteristic peaks, such as the C=O stretch around 1700 cm⁻¹. acs.orgnih.gov |

| Vibrational Circular Dichroism (VCD) | Secondary structure determination in solution | Amide I and II bands provide signatures for structures like α-helices and β-sheets; sensitive to long-range couplings. rsc.orgnih.gov |

| Computational Vibrational Spectroscopy | Interpretation of experimental spectra | Simulates spectra for different conformers to help assign experimental bands and understand structure-spectra relationships. nih.govacs.org |

Table 5: Applications of Vibrational Spectroscopy in Conformational Studies

Computational Approaches in Conformational Dynamics and Modeling of N-Substituted Glycine Derivatives

The conformational flexibility of N-substituted glycine residues, such as N-Fmoc-N-(2-methoxybenzyl)-glycine, plays a pivotal role in determining the structure and function of peptidomimetics and other molecular scaffolds. Due to the challenges in experimental characterization of these dynamic structures, computational methods have become indispensable tools for gaining insights into their conformational preferences. While specific computational studies on this compound are not extensively available in public literature, the established methodologies for analogous N-substituted glycine derivatives provide a robust framework for understanding its potential conformational behavior.

Molecular Dynamics (MD) Simulations of N-Substituted Glycine Peptides

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and have been widely applied to investigate the conformational landscape of peptides containing N-substituted glycine residues. nih.gov These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the accessible conformations and the dynamics of transitions between them.

Key parameters obtained from MD simulations include dihedral angle distributions, root-mean-square deviation (RMSD) to characterize structural stability, and the formation and breaking of intramolecular hydrogen bonds. These data provide a detailed picture of the conformational ensemble of the peptide. For example, simulations can reveal whether the N-substituent favors a specific region of the Ramachandran plot, thereby predisposing the peptide to adopt a particular secondary structure, such as a β-turn or a helical conformation.

Table 1: Representative Data from MD Simulations of a Model N-Substituted Glycine-Containing Peptide Disclaimer: The following table presents hypothetical, yet representative, data for a model peptide containing an N-substituted glycine to illustrate the typical outputs of MD simulations. Specific data for this compound is not currently available.

| Simulation Parameter | Conformation A | Conformation B | Conformation C |

|---|---|---|---|

| Population (%) | 45 | 35 | 20 |

| Average RMSD (Å) | 1.2 ± 0.3 | 2.5 ± 0.5 | 3.1 ± 0.6 |

| Dominant Phi (φ) Angle (°) | -60 | -120 | +75 |

| Dominant Psi (ψ) Angle (°) | -45 | +120 | +160 |

| Key Intramolecular H-bonds | i to i+3 | None | i to i+2 |

Gaussian Modeling for Ramachandran Distributions of Modified Glycine Residues

Gaussian modeling is a quantum mechanical approach that can be used to calculate the potential energy surface of a molecule as a function of its dihedral angles, providing a theoretical Ramachandran plot. This method is particularly valuable for understanding the intrinsic conformational preferences of modified amino acid residues, including N-substituted glycines, in the absence of environmental effects.

The Ramachandran plot maps the sterically allowed and disallowed regions of the backbone dihedral angles phi (φ) and psi (ψ). For a standard glycine residue, the absence of a side chain allows for a much larger accessible conformational space compared to other amino acids. scispace.com However, the introduction of an N-substituent, such as the 2-methoxybenzyl group in this compound, introduces steric constraints that significantly alter the shape of the allowed regions in the Ramachandran plot.

By performing quantum mechanical calculations (often using Density Functional Theory, DFT) on a model dipeptide containing the modified glycine residue, a potential energy surface can be generated. The low-energy regions on this surface correspond to the most probable conformations. These theoretical Ramachandran plots can then be compared with experimental data from high-resolution protein structures or with the results from MD simulations to validate the force fields used in the simulations. researchgate.net

The analysis of the Ramachandran distribution for an N-substituted glycine can predict its propensity to adopt specific secondary structures. For example, a preference for the (φ ≈ -60°, ψ ≈ -30°) region would suggest a tendency to form an α-helix, while a preference for (φ ≈ -80°, ψ ≈ +80°) might indicate a predisposition for a type II β-turn.

Table 2: Predicted Low-Energy Conformational Regions for a Model N-Substituted Glycine from Gaussian Modeling Disclaimer: This table shows hypothetical low-energy regions for a model N-substituted glycine to demonstrate the output of Gaussian modeling. Specific data for this compound is not publicly available.

| Conformational Region | Approximate Phi (φ) Range (°) | Approximate Psi (ψ) Range (°) | Relative Energy (kcal/mol) | Associated Secondary Structure |

|---|---|---|---|---|

| β-strand | -150 to -110 | +110 to +150 | 0.0 | Extended |

| Polyproline II (PPII) | -90 to -60 | +120 to +160 | 0.5 | Left-handed helix |

| Right-handed α-helix | -80 to -50 | -60 to -30 | 1.2 | α-helix |

| Left-handed α-helix | +50 to +80 | +30 to +60 | 2.5 | L-α-helix |

Broader Academic Applications and Emerging Research Frontiers

Research in Bioactive Compound Design and Development Utilizing N-Fmoc-N-(2-methoxybenzyl)-glycine Analogs

The core value of this compound and its analogs lies in their utility as building blocks for creating more complex molecules, particularly peptides and peptidomimetics. chemimpex.comcreative-peptides.com The Fmoc group provides a standard method for protecting the amino group during synthesis, which can be selectively removed under mild basic conditions, while the N-benzyl substitution introduces specific structural and functional characteristics. vulcanchem.com

In medicinal chemistry, N-substituted glycine (B1666218) derivatives are instrumental in the synthesis of peptide-based therapeutics and peptide libraries for drug discovery. creative-peptides.comchemimpex.com The incorporation of analogs of this compound allows for the creation of peptidomimetics with enhanced properties. The N-benzyl group can improve stability against enzymatic degradation and modulate the conformational properties of the peptide backbone, which is crucial for biological activity. chemimpex.com

For example, related compounds like N-Fmoc-4-methoxybenzyl-glycine have been employed in the construction of diverse peptide libraries for high-throughput screening, a key process in identifying new drug leads. vulcanchem.com The ability to introduce modifications like the methoxybenzyl group enables chemists to fine-tune the pharmacological profile of synthetic peptides. chemimpex.comchemimpex.com This approach is central to developing novel therapeutics with precise control over their structure and function.

Table 1: Examples of N-Fmoc-glycine Analogs and Their Applications in Medicinal Chemistry

| Compound Name | Key Structural Feature | Application in Research | Reference |

|---|---|---|---|

| N-Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine | Trimethoxybenzyl group for enhanced stability and solubility | Building block for synthesizing complex and bioactive peptides. | chemimpex.com |

| N-Fmoc-2-methylbenzyl-glycine | Methylbenzyl group | Used in creating therapeutic peptides and for peptide screening services. | creative-peptides.com |

| N-Fmoc-4-methoxybenzyl-glycine | 4-methoxybenzyl group | Instrumental in generating peptide libraries for drug discovery. | vulcanchem.com |

| Fmoc-N-(2-Boc-aminoethyl)glycine | Boc-protected aminoethyl side chain | Intermediate in the preparation of peptide-based therapeutics with tailored properties. | chemimpex.com |

The glycine scaffold of the compound inherently links it to neuroscience, as glycine is a major inhibitory neurotransmitter, primarily in the spinal cord and brainstem. nih.gov It also acts as a co-agonist at excitatory NMDA receptors. mdpi.com This dual role makes the glycinergic system a critical target for therapeutic development. nih.gov Researchers use glycine derivatives to probe the structure and function of glycine receptors (GlyRs) and transporters (GlyTs), which are crucial for maintaining the balance of excitation and inhibition in the central nervous system. nih.govnih.gov

While direct studies on this compound in this context are not widely published, research on related molecules demonstrates the profound impact of the N-2-methoxybenzyl (NBOMe) substitution on receptor interactions. A significant study on a series of phenethylamine (B48288) derivatives revealed that the addition of an N-2-methoxybenzyl group dramatically increased binding affinity and potency at serotonin (B10506) 5-HT₂ₐ receptors. nih.gov This suggests that incorporating the 2-methoxybenzyl moiety into a glycine framework could yield novel molecules for probing neurotransmitter systems, potentially leading to the development of selective modulators for receptors beyond the classical glycinergic targets. nih.gov The modulation of GlyRs themselves by various compounds is an active area of research for conditions like chronic pain and hyperekplexia. biorxiv.org

Probing Protein Interactions and Modulating Biological Systems

The specific chemical moieties of this compound and its analogs make them suitable for investigating and influencing complex biological processes at the molecular level. creative-peptides.comnih.gov

Modified amino acids are essential tools for studying the interfaces of protein-protein interactions (PPIs). By incorporating an N-substituted glycine like this compound into a peptide sequence, researchers can introduce specific steric and electronic properties. The methoxybenzyl group can act as a probe to map the binding pocket of a target protein, helping to elucidate the key residues involved in the interaction. creative-peptides.comnih.gov This information is invaluable for designing small molecules or peptides that can disrupt or stabilize specific PPIs implicated in disease. The use of such building blocks is a key strategy in peptide screening services aimed at identifying molecules that bind to specific biological targets. creative-peptides.com

The N-2-methoxybenzyl group is a powerful modulator of receptor affinity and function. Research on NBOMe derivatives of psychoactive 2C drugs has shown that this substitution significantly enhances binding to several key receptors, including serotonergic 5-HT₂ₐ/₂c, adrenergic α₁, and dopaminergic D₁₋₃ receptors, while reducing affinity for others like the 5-HT₁ₐ receptor. nih.gov These compounds act as very potent 5-HT₂ₐ receptor agonists. nih.gov This demonstrates that the 2-methoxybenzyl group can be strategically used to confer high potency and selectivity for specific receptor subtypes. Synthesizing analogs of this compound could therefore be a promising avenue for developing novel therapeutic agents that target these G-protein coupled receptors for the treatment of various neurological and psychiatric disorders. nih.gov

Table 2: Impact of N-2-Methoxybenzyl (NBOMe) Substitution on Receptor Affinity (Ki, nM) for Selected Receptors

| Compound | 5-HT₂ₐ | 5-HT₂c | 5-HT₁ₐ | α₁A Adrenergic |

|---|---|---|---|---|

| 2C-I | 6.7 | 24 | 2,100 | 1,400 |

| 25I-NBOMe | 0.044 | 1.3 | 1,500 | 330 |

| 2C-E | 21 | 51 | 3,900 | 2,600 |

| 25E-NBOMe | 0.15 | 2.5 | 3,100 | 540 |

Data extracted from a study on phenethylamine derivatives, illustrating the potent effect of the N-2-methoxybenzyl group. Lower Ki values indicate higher binding affinity. nih.gov

Applications in Materials Science and Nanotechnology

The application of this compound in materials science and nanotechnology is an emerging area of research. sigmaaldrich.com The Fmoc group is well-known for its ability to induce self-assembly of amino acid derivatives into nanostructures such as fibers, tapes, and hydrogels. This property is foundational to creating novel biomaterials. While specific research on this compound is limited, its structural similarity to other Fmoc-amino acids suggests potential uses in creating functionalized surfaces and biocompatible scaffolds for tissue engineering. nih.govsigmaaldrich.com The presence of the methoxybenzyl group could further be exploited to modulate the electronic or hydrophobic properties of the resulting nanomaterials.

Development of Advanced Materials, Including Those for Drug Delivery Systems

There is no available research demonstrating the use of this compound in the formulation or development of advanced materials or drug delivery systems.

Exploration in Catalysis and Sensor Development

No studies have been identified that explore the potential of this compound as a catalyst or in the development of chemical sensors.

Bioconjugation Strategies Employing this compound Derivatives

There is no documented evidence of bioconjugation strategies that utilize derivatives of this compound.

Chemical Compound Information

Future Directions and Research Perspectives for N Fmoc N 2 Methoxybenzyl Glycine Research

Development of Novel and Efficient Synthetic Routes and Protecting Group Strategies

The advancement of peptide and peptidomimetic science heavily relies on the efficiency and versatility of the chemical tools at hand. For N-Fmoc-N-(2-methoxybenzyl)-glycine, future research will prioritize the development of more streamlined and cost-effective synthetic routes. Current methods, while effective, can be multi-step and require expensive reagents. Researchers are exploring solid-phase synthesis techniques using temporary protecting groups like the 2-chlorotrityl chloride (2-CTC) resin to simplify the process and improve yields. nih.gov This approach allows for the efficient methylation of the amino acid without interfering with subsequent synthesis steps and offers the potential for scalability. nih.gov

A key area of focus will be the refinement of protecting group strategies. The fluorenylmethyloxycarbonyl (Fmoc) group is standard for protecting the amino group during peptide synthesis, but its removal requires basic conditions that can sometimes lead to side reactions. The development of alternative, orthogonally protected derivatives of N-(2-methoxybenzyl)-glycine would provide greater flexibility in complex synthetic schemes. grantome.comnih.gov This includes exploring novel protecting groups that can be removed under milder, more specific conditions, thereby preserving the integrity of sensitive peptide structures. grantome.com The Biron-Kessler method, which involves the use of the 2-nitrobenzenesulfonyl (o-NBS) protecting group, is one such strategy that allows for N-methylation without racemization. nih.gov

Exploration of Diverse Side-Chain Incorporations for Tailored Bioactivity

The 2-methoxybenzyl group of this compound offers a scaffold that can be further functionalized to create a diverse library of building blocks. Future research will likely involve the synthesis of analogues with various substituents on the benzyl (B1604629) ring or modifications to the methoxy (B1213986) group itself. This will allow for the introduction of a wide range of chemical functionalities, including charged, polar, and hydrophobic groups, to fine-tune the biological activity of the resulting peptides. For instance, creating derivatives with different alkoxy groups or other functionalities could modulate the compound's steric and electronic properties, influencing its interaction with biological targets.

By systematically varying the side-chain, researchers can create peptidomimetics with tailored properties for specific applications. This approach has been successful with other N-substituted glycine (B1666218) derivatives, where the introduction of chiral centers in the side chains has led to the formation of stable, helical structures with potential as scaffolds for functional heteropolymers. nih.gov The goal is to generate a toolkit of N-Fmoc-N-(substituted-benzyl)-glycine derivatives that can be readily incorporated into peptide sequences to optimize their binding affinity, selectivity, and pharmacokinetic profiles.

Advanced Conformational Control and Rational Design of Peptidomimetics

N-substituted glycine derivatives, like this compound, are known to influence the backbone conformation of peptides. nih.gov This property is crucial for the rational design of peptidomimetics that mimic the secondary structures of natural peptides, such as β-turns and helices. nih.gov Future research will focus on a deeper understanding of how the 2-methoxybenzyl group constrains the peptide backbone. This will involve a combination of computational modeling, including molecular mechanics and quantum mechanical calculations, and experimental techniques like NMR and circular dichroism spectroscopy. nih.gov

The ability to precisely control the conformation of a peptide is a key goal in peptidomimetic design, as it allows for the creation of molecules with enhanced stability and receptor-binding affinity. nih.gov By incorporating this compound and its analogues into peptide sequences, researchers can design more rigid and stable peptidomimetics with potential applications in drug development. nih.gov This rational design approach, which has been applied to other systems like class B GPCRs and E-selectin targeting peptides, can lead to the discovery of potent and selective non-peptide agonists and inhibitors. researchgate.netresearchgate.net

Expansion into New Therapeutic Areas and Diagnostic Tool Development

The unique properties of this compound make it an attractive building block for developing novel therapeutics and diagnostics. Future research will explore the incorporation of this compound into peptides targeting a wide range of diseases. The enhanced proteolytic stability and potential for improved cell permeability conferred by the N-substitution make these peptidomimetics promising candidates for drug development. nih.gov For example, peptidomimetics containing this moiety could be designed to inhibit protein-protein interactions implicated in cancer or to act as agonists or antagonists for G protein-coupled receptors involved in metabolic disorders.

In the realm of diagnostics, peptides and peptidomimetics containing this compound could be developed as probes for molecular imaging or as affinity ligands for biosensors. The ability to attach reporter molecules, such as fluorescent dyes or radioisotopes, to the benzyl side-chain would facilitate the development of these diagnostic tools. The versatility of this building block allows for its use in bioconjugation, a key process in creating diagnostic and therapeutic agents.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To accelerate the discovery of new bioactive peptides, future research will integrate this compound and its derivatives into high-throughput screening (HTS) and combinatorial chemistry platforms. By creating large, diverse libraries of peptides containing this modified amino acid, researchers can rapidly screen for compounds with desired biological activities. This approach has been instrumental in identifying novel compounds for various applications, including the management of hyperpigmentation. nih.gov

Combinatorial chemistry allows for the systematic variation of the peptide sequence, while HTS enables the rapid evaluation of thousands of compounds against a specific biological target. The development of efficient solid-phase synthesis methods for incorporating this compound will be crucial for the successful implementation of these strategies. nih.gov This integrated approach will undoubtedly lead to the discovery of novel lead compounds for drug development and new molecular tools for chemical biology research.

Q & A

Q. What is the synthetic pathway for N-Fmoc-N-(2-methoxybenzyl)-glycine, and how does the Fmoc group enhance stability during peptide synthesis?

The synthesis typically involves two steps: (1) protection of glycine’s amino group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., sodium bicarbonate), and (2) alkylation with 2-methoxybenzyl chloride. The Fmoc group acts as a temporary, base-labile protecting group, enabling selective deprotection under mild conditions (e.g., piperidine in DMF) without disrupting other functional groups. Its stability under acidic conditions and UV-detectable fluorescence (due to the fluorenyl moiety) facilitate real-time monitoring during solid-phase synthesis .

Q. How does the 2-methoxybenzyl substituent influence the physicochemical properties of this compound compared to other benzyl derivatives?

The 2-methoxybenzyl group introduces steric hindrance and electron-donating effects, which can alter solubility, coupling efficiency, and peptide backbone conformation. For example, the methoxy group increases hydrophobicity compared to unsubstituted benzyl derivatives, potentially improving membrane permeability in peptide-drug candidates. However, steric bulk may reduce coupling rates, necessitating optimized reaction conditions (e.g., extended reaction times or elevated temperatures) .

Advanced Research Questions

Q. What strategies optimize coupling efficiency when incorporating this compound into sterically hindered peptide sequences?

Key parameters include:

- Solvent choice : Dimethylformamide (DMF) or dichloromethane (DCM) enhances solubility of hydrophobic residues.

- Coupling agents : HOBt (1-hydroxybenzotriazole) or Oxyma Pure with DIC (diisopropylcarbodiimide) reduces racemization and improves activation .

- Temperature : Elevated temperatures (30–40°C) mitigate steric effects, as shown in analogous Fmoc-protected benzyl-glycine derivatives .

- Double coupling : Repeating the coupling step ensures complete reaction, verified by Kaiser or chloranil tests .

Q. How can researchers resolve contradictions in reported reaction yields for this compound under varying solvent systems?

Discrepancies often arise from solvent polarity and proticity. For instance, polar aprotic solvents (DMF) may stabilize transition states but increase side reactions with sensitive residues. Systematic optimization via Design of Experiments (DoE) is recommended, testing variables like solvent (DMF vs. DCM), base (DIEA vs. NMM), and coupling agents. Analytical HPLC or LC-MS should validate purity and yield, while comparative kinetic studies can identify rate-limiting steps .

Q. What advanced analytical techniques confirm the structural integrity of peptides containing this compound?

- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and detects truncation products.

- NMR spectroscopy : - and -NMR assess regioselectivity of the 2-methoxybenzyl group and rule out epimerization.

- Circular dichroism (CD) : Detects conformational changes in peptides due to steric effects from the benzyl substituent .

Methodological Considerations

Q. How does the 2-methoxybenzyl group impact peptide self-assembly compared to fluorinated or alkylated analogs?

The methoxy group’s electron-donating nature promotes π-π stacking of aromatic residues, as observed in Fmoc-dipeptide hydrogels. However, steric hindrance from the 2-methoxy position may disrupt β-sheet formation, leading to amorphous aggregates. Contrast with fluorinated analogs (e.g., N-Fmoc-N-(3-fluorobenzyl)-glycine), where fluorine’s electronegativity enhances hydrophobic interactions and stabilizes helical conformations .

Q. What protocols mitigate premature Fmoc deprotection during prolonged storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.